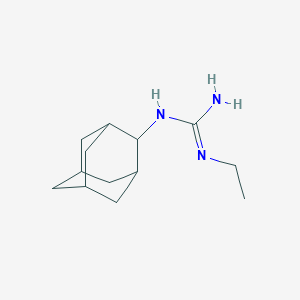

N-(adamantan-2-yl)-N'-ethylguanidine

Description

N-(Adamantan-2-yl)-N'-ethylguanidine is a guanidine derivative featuring an adamantane moiety substituted at the 2-position and an ethyl group on the N'-terminal of the guanidine core. Adamantane, a rigid bicyclic hydrocarbon, is widely used in medicinal chemistry to enhance lipophilicity and metabolic stability, while the guanidine group provides hydrogen-bonding capabilities, often critical for biological activity .

For example:

- Stepwise coupling: Reaction of 2-(adamantan-2-yl)ethylamine with ethyl isocyanate or thiocyanate under anhydrous conditions (e.g., THF, 120°C) to form urea or thiourea intermediates, followed by guanidinylation .

- Protecting group strategies: Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, as seen in the preparation of related guanidine derivatives .

Structural confirmation typically involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with purity assessed via HPLC .

Properties

IUPAC Name |

1-(2-adamantyl)-2-ethylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3/c1-2-15-13(14)16-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,2-7H2,1H3,(H3,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOPOLKSAZISIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)NC1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1870137-71-5 | |

| Record name | N-(adamantan-2-yl)-N'-ethylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-2-yl)-N’-ethylguanidine typically involves the reaction of adamantane derivatives with guanidine compounds. One common method is the reaction of 2-aminoadamantane with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of N-(adamantan-2-yl)-N’-ethylguanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-2-yl)-N’-ethylguanidine can undergo various chemical reactions, including:

Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can modify the guanidine group to form different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the guanidine group can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology

N-(adamantan-2-yl)-N'-ethylguanidine acts as a non-competitive inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in excitatory neurotransmission and is implicated in neurodegenerative diseases. Its ability to modulate glutamate-induced responses suggests potential therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders characterized by excitotoxicity.

Antimicrobial Activity

Research indicates that guanidine derivatives, including N-(adamantan-2-yl)-N'-ethylguanidine, exhibit significant antibacterial properties. This compound has been investigated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The guanidine functionality enhances cellular uptake and disrupts bacterial membranes, making it a candidate for antibiotic development .

Structural Characteristics

The compound's structure contributes to its biological activity:

- Adamantane Moiety : Increases lipophilicity, facilitating better penetration through the blood-brain barrier.

- Guanidine Group : Enhances interaction with biological targets, including ion channels and receptors.

Case Studies

-

Neurodegenerative Disease Models

Studies have demonstrated that N-(adamantan-2-yl)-N'-ethylguanidine can reduce neuronal excitability in animal models of Alzheimer's disease. This effect was attributed to its NMDA receptor antagonism, which mitigates glutamate toxicity . -

Antibacterial Efficacy

In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes through ionic interactions facilitated by the guanidine group .

Mechanism of Action

The mechanism of action of N-(adamantan-2-yl)-N’-ethylguanidine involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The guanidine group can interact with various enzymes and receptors, modulating their activity. This dual functionality makes the compound a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Key Observations:

Adamantane Substitution Position: Substitution at the 1-position (e.g., ) versus 2-position () alters steric and electronic properties.

Guanidine Modifications: The ethyl group in N-(adamantan-2-yl)-N'-ethylguanidine enhances lipophilicity compared to unsubstituted guanidines (e.g., agmatine in ) but reduces hydrogen-bonding capacity relative to cyanoguanidines ().

Biological Activity :

- Compounds like N''-{[2-(2-Adamantyl)-5-phenyl-pyrrolyl]acetyl}guanidine exhibit potent BACE1 inhibition (IC₅₀ = 120 nM), suggesting that adamantane-guanidine hybrids are viable for targeting proteases .

- The absence of phenyl or pyrrole groups in the target compound may limit its activity against BACE1 but could favor selectivity for other targets, such as phosphopantetheinyl transferases ().

Synthetic Complexity :

- Multi-step syntheses (e.g., ) often yield higher purity but lower overall yields (11–51% in ). The target compound’s simpler structure may allow more scalable synthesis .

Biological Activity

N-(adamantan-2-yl)-N'-ethylguanidine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-(adamantan-2-yl)-N'-ethylguanidine belongs to the class of guanidine derivatives. Its structure can be represented as follows:

This compound features an adamantane moiety, which is known for its unique three-dimensional structure that contributes to its biological properties.

1. CNS Activity

Guanidine compounds, including N-(adamantan-2-yl)-N'-ethylguanidine, have been studied extensively for their central nervous system (CNS) effects. Research indicates that these compounds can act as non-competitive inhibitors of the NMDA receptor, which is implicated in excitatory neurotransmission and neurodegenerative disorders such as epilepsy and Alzheimer's disease .

Table 1: CNS Effects of Guanidine Compounds

| Compound | Effect on NMDA Receptor | Potential Therapeutic Use |

|---|---|---|

| N-(adamantan-2-yl)-N'-ethylguanidine | Non-competitive inhibition | Treatment of epilepsy, neurodegeneration |

| Arpromidine | Antagonist | Allergic diseases |

| NG-acetylated imidazolylpropylguanidine | Agonist | Cognitive disorders |

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of adamantane derivatives. For instance, compounds derived from adamantane have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. N-(adamantan-2-yl)-N'-ethylguanidine may exhibit similar properties due to its structural characteristics .

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that adamantane-based compounds inhibited the growth of various bacterial strains, with some derivatives showing MIC values as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Adamantane Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(adamantan-2-yl)-N'-ethylguanidine | Staphylococcus aureus | 5 µg/mL |

| N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine | E. coli | 10 µg/mL |

3. Anticancer Properties

The anticancer potential of adamantane derivatives has been explored in several studies. These compounds have been shown to induce apoptosis in cancer cell lines by modulating various signaling pathways. N-(adamantan-2-yl)-N'-ethylguanidine may similarly affect tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Table 3: Anticancer Activity in Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(adamantan-2-yl)-N'-ethylguanidine | HeLa | 15 |

| Other adamantane derivatives | MCF7 | 20 |

The biological activities of N-(adamantan-2-yl)-N'-ethylguanidine can be attributed to several mechanisms:

- Receptor Modulation : The compound's ability to interact with NMDA receptors suggests a role in modulating excitatory neurotransmission.

- Antioxidant Activity : Some studies indicate that guanidines possess antioxidant properties, potentially protecting cells from oxidative stress.

- Inhibition of Tumor Growth : By targeting specific cellular pathways involved in proliferation and survival, this compound may inhibit cancer cell growth.

Q & A

Q. What are the optimal synthetic routes for N-(adamantan-2-yl)-N'-ethylguanidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of adamantane-containing guanidines typically involves multi-step reactions. For example, analogous compounds like N''-{[2-(2-Adamantyl)pyrrolyl]acetyl}guanidine are synthesized via:

Alkylation/Ketone Formation : Reacting adamantane derivatives (e.g., 1-adamantyl-bromomethyl ketone) with NaH in THF under controlled conditions to form intermediates like 4-adamantan-1-yl-2-benzoyl-4-oxo-butyric acid ethyl ester .

Cyclization : Heating intermediates with NaOH to generate diketones or pyrrole derivatives.

Guanidine Coupling : Reacting intermediates with guanidine precursors under basic conditions.

Optimization Tips :

- Monitor reaction progress via HPLC to identify side products.

- Use high-resolution mass spectrometry (HRMS) for structural validation .

- Adjust solvent polarity (e.g., THF vs. ethanol) to improve crystallinity.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of N-(adamantan-2-yl)-N'-ethylguanidine?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) resolves impurities and confirms purity (>95%) .

- Spectroscopy :

- HRMS : Validates molecular weight and fragmentation patterns.

- NMR : H and C NMR identify adamantane protons (δ 1.6–2.1 ppm) and guanidine NH signals (δ 6.5–8.0 ppm).

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves stereochemistry and hydrogen-bonding networks.

Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities.

Q. How should researchers handle and store N-(adamantan-2-yl)-N'-ethylguanidine to maintain stability during experimental workflows?

Methodological Answer:

- Storage : Store in airtight containers at –20°C under inert gas (N or Ar) to prevent oxidation or hygroscopic degradation .

- Handling :

- Use gloveboxes or fume hoods with local exhaust ventilation to avoid inhalation/contact .

- Avoid incompatible materials (e.g., strong oxidizers) during synthesis or storage .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC/HPLC.

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the bioactivity of N-(adamantan-2-yl)-N'-ethylguanidine, and what are the limitations of these approaches?

Methodological Answer:

- DFT Calculations :

- Optimize 3D structures using Gaussian or ORCA software.

- Calculate electrostatic potential maps to identify H-bond donors/acceptors (critical for target binding).

- Molecular Docking :

- Use AutoDock Vina to simulate interactions with targets (e.g., enzymes like BACE1 ).

- Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS).

Limitations :

- Adamantane's rigidity may lead to false-positive binding scores if conformational flexibility is underestimated.

- Solvent effects and entropy changes are often oversimplified .

Q. What strategies resolve contradictions in bioactivity data across different in vitro and in vivo studies involving N-(adamantan-2-yl)-N'-ethylguanidine?

Methodological Answer:

- Data Discrepancy Analysis :

- Case Study : If in vitro IC values conflict with in vivo efficacy:

Q. What experimental designs are suitable for investigating the structure-activity relationships (SAR) of N-(adamantan-2-yl)-N'-ethylguanidine derivatives?

Methodological Answer:

- SAR Workflow :

- Scaffold Modification : Synthesize analogs with variations in:

- Adamantane substitution (1-, 2-, or 3-position).

- Guanidine N-alkyl chain length (e.g., ethyl vs. propyl).

2. High-Throughput Screening : Use 96-well plates to test analogs against target enzymes (e.g., fluorescence-based assays).

3. Data Analysis : - Apply multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural features with activity.

- Use cluster analysis to group analogs by efficacy/toxicity profiles .

- Validation : Confirm SAR trends with orthogonal assays (e.g., SPR for binding kinetics).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.